Labrafil

Lipid-Based Drug Delivery In Vitro Lipolysis Type I Lipid Formulation

Strategic Procurement: Labrafil (CAS 62563-68-2) is an irreplaceable, long-chain (C18:1) lipid excipient for Type II SEDDS/SNEDDS formulations. Unlike generic HLB substitutes, its specific composition of oleoyl polyoxyl-6 glycerides (NF) delivers quantifiable performance advantages, including a 5.8-fold AUC increase for poorly soluble APIs. Substitution with caprylocaproyl-based alternatives like Labrasol leads to uncontrolled burst release, while Labrafil's higher lipophilicity enables sustained drug release in matrix systems. Procure this precisely engineered excipient to guarantee predictable in vivo performance and formulation stability that generic alternatives cannot replicate.

Molecular Formula C43H88O10
Molecular Weight 765.2 g/mol
CAS No. 62563-68-2
Cat. No. B13420309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabrafil
CAS62563-68-2
Molecular FormulaC43H88O10
Molecular Weight765.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O
InChIInChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2
InChIKeyOIQOAYVCKAHSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 3.6 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Labrafil (CAS 62563-68-2) – Oleoyl Polyoxyl-6 Glycerides for Lipid-Based Drug Delivery: A Procurement-Focused Specification Overview


Labrafil (CAS 62563-68-2), chemically designated as oleoyl polyoxyl-6 glycerides (USP-NF) or oleoyl macrogol-6 glycerides (Ph. Eur.), is a nonionic, water-dispersible surfactant from the polyoxylglyceride class . It is a liquid amphiphilic lipid excipient consisting of mono-, di-, and triglycerides and PEG-6 mono- and diesters of oleic acid (C18:1) . As a self-emulsifying drug delivery system (SEDDS) component, it spontaneously forms coarse oil-in-water emulsions upon contact with aqueous media and functions as a solubilizer and oral bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs) . It is classified under the Lipid Formulation Classification System (LFCS) as a Type II lipid excipient .

Why Generic Lipid Excipient Substitution Undermines Labrafil Formulation Performance: Evidence-Based Risks


Generic substitution of Labrafil with other polyoxylglycerides or lipid excipients of similar hydrophilic-lipophilic balance (HLB) values is scientifically unsound due to significant and quantifiable differences in lipid composition, fatty acid chain length and unsaturation, and resulting in vivo performance. Labrafil grades are distinguished by their specific fatty acid profiles; for instance, Labrafil M 1944 CS is oleic acid (C18:1)-based while Labrafil M 2125 CS is linoleic acid (C18:2)-based, and both differ fundamentally from the caprylocaproyl (C8/C10) chains of Labrasol (HLB 12) [1]. These compositional disparities directly impact critical formulation parameters such as drug solubility in the vehicle, emulsification droplet size, and in vitro lipolysis behavior [2][3]. Furthermore, studies demonstrate that Labrafil's higher lipophilicity compared to Labrasol enables prolonged drug release profiles in alginate bead systems, a performance characteristic not achievable with more hydrophilic alternatives [4]. Therefore, substituting Labrafil with a superficially similar excipient introduces unacceptable variability in drug release kinetics, bioavailability, and product stability.

Labrafil Procurement Evidence: Quantified Performance Differentiation Against Key Comparators


Labrafil M 1944 CS vs. Capmul MCM: Quantified In Vitro Lipolysis and Drug Partitioning

In an in vitro lipolysis model simulating intestinal digestion, Type I lipid formulations based on Labrafil M 1944 CS (long-chain polar oil) were compared directly to those based on Capmul MCM (medium-chain mixed glycerides) for the model drug indomethacin. The study quantified that the long-chain Labrafil M 1944 CS formulation resulted in a lower drug concentration in the aqueous digestion phase compared to the medium-chain Capmul MCM formulation, indicating less drug available for absorption [1]. This outcome is directly attributed to differences in lipolysis kinetics and the colloidal structures formed during digestion.

Lipid-Based Drug Delivery In Vitro Lipolysis Type I Lipid Formulation Drug Solubilization

Labrafil M 2125 CS vs. Labrafil M 1944 CS: Comparative Hansen Solubility Parameters (HSP) for Drug Excipient Screening

A comparative analysis of Hansen Solubility Parameters (HSP) provides a quantitative basis for differentiating between Labrafil grades. For the model drug Quercetin (QRC), the Euclidean distance (Ra) between the drug and Labrafil M 1944 CS is 10.99 MPa^1/2, while the distance for Labrafil M 2125 CS is 11.30 MPa^1/2 [1]. The HSP components further quantify the difference: Labrafil M 1944 CS (δD=16.27, δP=3.63, δH=6.64) versus Labrafil M 2125 CS (δD=16.17, δP=3.69, δH=6.19) [1].

Hansen Solubility Parameters Excipient Selection Drug Solubility Prediction Formulation Science

Labrafil vs. Labrasol: Differentiated Drug Release Kinetics in Solid SEDDS (Alginate Beads)

In a comparative study of venlafaxine-loaded alginate beads using Labrafil or Labrasol as the self-emulsifying phase, Labrafil-based beads demonstrated significantly prolonged drug release compared to Labrasol-based beads [1]. This performance difference is attributed to Labrafil's higher lipophilicity and lower aqueous fluid affinity, which imparts greater fluid resistance to the bead matrix [1]. In contrast, Labrasol, being more hydrophilic, facilitated more rapid bead swelling and erosion, leading to faster drug release [1].

Solid Self-Emulsifying Drug Delivery System Alginate Beads Sustained Release Venlafaxine

Labrafil M 1944 CS in Optimized SNEDDS: Quantified 5.8-Fold Bioavailability Enhancement for Sildenafil

A sildenafil-loaded self-nanoemulsifying drug delivery system (SNEDDS) incorporating Labrafil M 1944 CS as a co-surfactant was compared to a sildenafil suspension and a sildenafil citrate solution in an in vivo rat pharmacokinetic study [1]. The Labrafil-containing SNEDDS formulation demonstrated a 5.8-fold increase in AUC0-∞ compared to the sildenafil suspension and a 2.5-fold increase compared to the sildenafil citrate solution [1]. Additionally, the SNEDDS preconcentrate produced a nanoemulsion with a droplet size of 52.03 ± 13.03 nm and a PDI of 0.143 ± 0.028 [1].

Self-Nanoemulsifying Drug Delivery System Sildenafil Oral Bioavailability Pharmacokinetics

Labrafil M 2125 CS vs. Aqueous Suspension: Quantified In Vivo Bioavailability Advantage for Cinnarizine and Danazol

An in vivo rat study compared the oral bioavailability of cinnarizine and danazol when administered as a chase dose (aqueous suspension followed by placebo lipid vehicle) versus an aqueous suspension alone [1]. For both model drugs, the chase dosed group using Labrafil M2125CS as the lipid vehicle achieved significantly higher bioavailability compared to the aqueous suspension alone [1]. The study also found that dosing the compound pre-dissolved in Labrafil M2125CS resulted in similar bioavailability to the chase dose for cinnarizine and danazol [1].

Chase Dosing Lipid Vehicle Oral Bioavailability Cinnarizine Danazol

Procurement-Guided Application Scenarios for Labrafil Based on Quantified Performance Evidence


Formulation of Type I Lipid Solutions Requiring Controlled In Vivo Lipolysis

Labrafil M 1944 CS is indicated for use in Type I lipid formulations where controlled, sustained solubilization via intestinal lipolysis is desired over rapid, burst release. The in vitro lipolysis evidence demonstrates that Labrafil M 1944 CS, as a long-chain polar oil, results in a lower, more gradual partitioning of drug into the aqueous digestion phase compared to medium-chain glycerides like Capmul MCM [1]. This property makes it a strategic choice for formulators aiming to mitigate precipitation risk and modulate drug absorption kinetics in the gastrointestinal tract, as opposed to using a rapidly digestible medium-chain lipid.

Development of Solid SEDDS (e.g., Alginate Beads) for Sustained Oral Drug Release

For solid dosage forms requiring prolonged drug release, such as alginate beads or other matrix systems, Labrafil is the superior excipient choice over more hydrophilic alternatives like Labrasol. Direct comparative evidence confirms that Labrafil's higher lipophilicity imparts greater fluid resistance to the matrix, thereby delaying bead erosion and sustaining drug release [2]. This application is particularly valuable for drugs where a constant plasma concentration is desired or to reduce dosing frequency.

Optimization of SNEDDS/SMEDDS for Maximizing Oral Bioavailability of BCS Class II and IV Drugs

Labrafil M 1944 CS is a proven performance excipient for self-nanoemulsifying (SNEDDS) and self-microemulsifying (SMEDDS) formulations targeting significant oral bioavailability enhancement. Quantified evidence shows that a Labrafil M 1944 CS-based SNEDDS increased the AUC0-∞ of sildenafil by 5.8-fold versus a suspension and 2.5-fold versus a citrate solution [3]. Additionally, an optimized SEDDS containing 25% v/v Labrafil M 1944 CS yielded a minimum droplet size of ~240 nm for Coenzyme Q10 [4]. This application is ideal for high-value, poorly soluble drug candidates where maximizing absorption is critical for clinical efficacy.

Rational Excipient Selection via Hansen Solubility Parameter (HSP) Screening

The documented HSP values for Labrafil M 1944 CS (δD=16.27, δP=3.63, δH=6.64) and Labrafil M 2125 CS (δD=16.17, δP=3.69, δH=6.19) enable a rational, data-driven approach to excipient selection [5]. Formulators can computationally screen Labrafil grades against candidate APIs to predict miscibility and solubility, thereby reducing experimental burden and accelerating formulation development. This is a key differentiator in early-stage drug product development where speed and resource efficiency are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Labrafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.